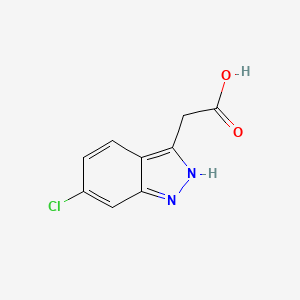

2-(6-Chloro-1H-indazol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEDUPQQLIMVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592652 | |

| Record name | (6-Chloro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35715-85-6 | |

| Record name | (6-Chloro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(6-Chloro-1H-indazol-3-yl)acetic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-(6-Chloro-1H-indazol-3-yl)acetic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. As an indazole derivative, this molecule serves as a valuable scaffold and building block for more complex therapeutic agents. An in-depth understanding of its properties, from solubility and acidity to thermal stability and spectroscopic signatures, is paramount for its effective utilization in research and development. This document synthesizes theoretical data with practical, field-proven methodologies for its characterization, offering researchers and drug development professionals a foundational resource for their work.

Chemical Identity and Structure

Accurate identification is the cornerstone of all subsequent experimental work. This compound is classified as a substituted indazole, featuring a chloro group at the 6-position of the bicyclic aromatic ring and an acetic acid moiety at the 3-position.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 35715-85-6 | [2][3][4] |

| Molecular Formula | C₉H₇ClN₂O₂ | [1][2][4] |

| Molecular Weight | 210.62 g/mol | [1][4] |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1Cl)CC(=O)O | [1] |

| InChIKey | PSEDUPQQLIMVBQ-UHFFFAOYSA-N | [1] |

The structural integrity of the indazole core combined with the reactive potential of the carboxylic acid group makes this compound a versatile intermediate in organic synthesis.

Summary of Physicochemical Properties

The behavior of a compound in both biological and chemical systems is dictated by its physicochemical properties. The following table summarizes key computed and, where available, experimental data for this compound.

Table 2: Key Physicochemical Data

| Property | Value | Significance & Implications | Source |

| Physical State | Solid (predicted) | Affects handling, storage, and formulation. | N/A |

| Boiling Point | 463.9 °C at 760 mmHg | High boiling point indicates good thermal stability. | [1] |

| Density | 1.566 g/cm³ | Useful for formulation and process chemistry calculations. | [1] |

| logP (Octanol/Water) | 1.843 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This is favorable for drug-likeness. | [1] |

| pKa (Predicted) | ~4-5 | The carboxylic acid group dictates its acidic nature. At physiological pH (~7.4), it will exist predominantly in its deprotonated, anionic form, impacting solubility and receptor interactions. | N/A |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | TPSA is a key predictor of drug transport properties. A value < 140 Ų is generally associated with good cell permeability. | [1] |

| Hydrogen Bond Donors | 2 | The N-H of the indazole and O-H of the carboxylic acid can donate hydrogen bonds, influencing solubility and binding interactions. | [1] |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms and carbonyl oxygen can accept hydrogen bonds. | [1] |

| Storage Temperature | 2-8°C | Recommended storage conditions suggest potential for slow degradation at ambient temperatures over long periods. | [4] |

In-Depth Analysis of Core Properties

Solubility Profile

The solubility of this compound is a critical parameter for its application in both synthetic reactions and biological assays.

-

Aqueous Solubility: Due to the acidic carboxylic acid group, its aqueous solubility is highly pH-dependent. In acidic media (pH < pKa), the molecule will be in its neutral, less soluble form. In neutral to basic media (pH > pKa), it deprotonates to form a carboxylate salt, which is significantly more water-soluble.

-

Organic Solubility: Based on its moderate logP and chemical structure, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). This is a common characteristic for such heterocyclic compounds used in drug discovery screening.[]

Acidity and Ionization (pKa)

Understanding the pKa is vital for:

-

Salt Formation: The compound can be readily converted to various salts (e.g., sodium, potassium) to enhance aqueous solubility and improve handling characteristics.

-

Biological Transport: The ionization state affects how the molecule crosses biological membranes. The neutral form is typically more membrane-permeable, while the ionized form interacts more readily with aqueous environments.

Caption: Relationship between pH, pKa, and ionization state.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. While specific spectra for this exact compound are not publicly cataloged, the expected spectral features can be reliably predicted based on its structure.

Chromatography

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules like this one.[6]

-

Typical Method: A reversed-phase C18 column is ideal. A gradient elution using a mobile phase of water and acetonitrile, often modified with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid), provides excellent separation of the main compound from potential impurities.

-

Detection: The indazole ring contains a strong chromophore, making UV detection (typically between 210-320 nm) highly sensitive and effective.

Caption: Standard workflow for HPLC purity analysis.

Spectrometry and Spectroscopy

-

Mass Spectrometry (MS): Essential for confirming molecular weight. The calculated exact mass is 210.0196052 Da.[1][7] In the mass spectrum, one would expect to see the [M+H]⁺ ion at m/z 211.0274 or the [M-H]⁻ ion at m/z 209.0118. A key diagnostic feature would be the isotopic pattern of the molecular ion, showing two peaks separated by ~2 m/z units with a relative intensity of approximately 3:1 (for ³⁵Cl and ³⁷Cl), confirming the presence of a single chlorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

-

¹H NMR: Expected signals would include:

-

Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) for the protons on the indazole ring.

-

A singlet around 3.7-4.0 ppm corresponding to the two protons of the methylene (-CH₂) group.

-

A broad singlet (often >10 ppm) for the carboxylic acid proton (-COOH).

-

A very broad singlet for the indazole N-H proton.

-

-

¹³C NMR: Would show nine distinct carbon signals, including a characteristic downfield signal (>170 ppm) for the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic absorption bands would include:

-

A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A sharp, strong band around 1700 cm⁻¹ for the C=O (carbonyl) stretch.

-

A band around 3200-3400 cm⁻¹ for the N-H stretch of the indazole ring.

-

Bands in the 1450-1600 cm⁻¹ region for the aromatic C=C stretching.

-

Standard Experimental Protocols

The following protocols describe standard, validated methods for determining key physicochemical properties.

Protocol 1: Determination of Melting Point (Capillary Method)

-

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range suggests high purity, while a broad and depressed range indicates the presence of impurities.

-

Methodology:

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Load a small amount of the finely powdered compound into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Assessment

-

Rationale: This protocol provides a quantitative measure of the sample's purity by separating the main component from any synthesis byproducts or degradation products.

-

Methodology:

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation: Prepare a stock solution of the compound in DMSO at 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: Linear gradient from 5% to 95% B

-

17-20 min: Hold at 95% B

-

20-21 min: Return to 5% B

-

21-25 min: Re-equilibration at 5% B

-

-

Analysis: Inject 10 µL of the sample solution. Integrate all peaks in the resulting chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

-

Trustworthiness Insight: Before analyzing the sample, perform a blank injection (mobile phase only) to identify system peaks. A system suitability test using a standard of known purity should also be performed to validate the method's performance on a given day.

Conclusion

This compound is a well-defined chemical entity with properties that make it suitable for further development in medicinal chemistry. Its moderate lipophilicity, predictable acidity, and strong UV chromophore are key characteristics that facilitate its handling, analysis, and synthetic modification. The data and protocols presented in this guide provide a robust framework for researchers, ensuring that subsequent studies are built upon a solid foundation of physicochemical understanding. This authoritative grounding is essential for accelerating the journey from a chemical scaffold to a potential therapeutic candidate.

References

-

2a biotech. This compound. [Link]

-

PubChem. (5-Chloro-2H-indazol-3-yl)acetic acid | C9H7ClN2O2 | CID 12470261. [Link]

-

TSI Journals. SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2-(3-(2-CHLORO-3-OXO-4-PHENYLCYCLOBUTYL)-1H-INDOL-1. [Link]

-

PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

-

PubMed. Determination of 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo less than 1,5-a greater than-quinoxalin-4(5h)-one in rat serum, urine and brain by solid-phase extraction and liquid chromatography. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. (6-CHLORO-1H-INDAZOL-3-YL)-ACETIC ACID | 35715-85-6 [amp.chemicalbook.com]

- 4. (6-CHLORO-1H-INDAZOL-3-YL)-ACETIC ACID CAS#: 35715-85-6 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. (5-Chloro-2H-indazol-3-yl)acetic acid | C9H7ClN2O2 | CID 12470261 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Putative Mechanism of Action of 2-(6-Chloro-1H-indazol-3-yl)acetic acid as a CFTR Corrector

An In-depth Technical Guide

Executive Summary

2-(6-Chloro-1H-indazol-3-yl)acetic acid is an indazole-containing heterocyclic compound. While direct studies on this specific molecule are not extensively published, its chemical structure strongly identifies it as the primary active metabolite (M1) of Tezacaftor (VX-661), a clinically approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector.[1] This guide synthesizes the known mechanisms of its parent compound and related indazole derivatives to propose a detailed, putative mechanism of action for this compound. We posit that this compound functions as a Type 1 CFTR Corrector , targeting the underlying protein folding and trafficking defects caused by mutations in the CFTR gene, most notably the F508del mutation. This document provides the theoretical framework, molecular interactions, and a comprehensive set of experimental protocols to rigorously validate this proposed mechanism.

Introduction: The Indazole Scaffold and CFTR Modulation

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory properties.[2][3][4][5] Its thermodynamic stability and versatile substitution patterns make it an attractive core for drug design.[2][4]

Cystic Fibrosis (CF) is an autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[6] The most common mutation, F508del, leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, thereby preventing it from reaching the cell surface to perform its function.[1][7]

Small molecules known as "correctors" have been developed to rescue this defect.[8] Tezacaftor (VX-661) is a second-generation CFTR corrector that improves the processing and trafficking of F508del-CFTR.[1] Pharmacokinetic studies have shown that Tezacaftor is metabolized into several compounds, with the M1 metabolite, this compound, being a key active species.[1] This guide will therefore focus on the mechanism of this metabolite.

Proposed Mechanism of Action: A Type 1 CFTR Corrector

We propose that this compound functions as a Type 1 CFTR corrector, acting synergistically with other classes of correctors and potentiators to restore CFTR function. The mechanism can be dissected into several key stages:

2.1. Molecular Target: The First Membrane-Spanning Domain (MSD1)

The primary binding site for Type 1 correctors like Tezacaftor, and putatively its M1 metabolite, is located on the first membrane-spanning domain (MSD1) of the CFTR protein.[6] This binding event is crucial for stabilizing the protein during its complex folding process.

2.2. Allosteric Stabilization of the NBD1-MSD1/MSD2 Interface

The F508del mutation occurs in Nucleotide-Binding Domain 1 (NBD1) and destabilizes the critical interface between NBD1 and the membrane-spanning domains (MSD1 and MSD2).[6] By binding to MSD1, this compound is hypothesized to induce a conformational change that allosterically improves the folding of NBD1 and enhances its interaction with the MSDs. This action counteracts the primary defect caused by the F508 deletion.

2.3. Promotion of Protein Trafficking

By stabilizing the CFTR protein structure, the compound facilitates its recognition by the cellular quality control machinery as a properly folded protein. This allows the F508del-CFTR to escape ER-associated degradation (ERAD) and successfully traffic through the Golgi apparatus to the plasma membrane.

2.4. Synergistic Action

The efficacy of CFTR modulation is greatest when multiple defects are addressed simultaneously.[6]

-

With Type II/III Correctors: Next-generation correctors like Elexacaftor act on different domains of CFTR. The stabilization of MSD1 by this compound complements the action of other correctors, leading to a more profound rescue of the protein.[6]

-

With Potentiators: Once the corrected CFTR protein is at the cell surface, its channel gating function is often still impaired. Potentiators, such as Ivacaftor, work to increase the channel's open probability. The increased density of CFTR at the membrane due to corrector action provides more targets for potentiators, resulting in a significant restoration of chloride transport.[8]

The proposed signaling and action pathway is visualized below.

Caption: Proposed mechanism of this compound as a CFTR corrector.

Experimental Validation Protocols

To validate the proposed mechanism, a series of well-established in vitro assays are required. The following protocols provide a logical workflow from target engagement to functional cellular outcome.

Workflow for Mechanism Validation

Caption: A logical workflow for validating the compound's mechanism of action.

Protocol 1: CFTR Maturation Assay via Western Blot

Objective: To determine if the compound increases the steady-state level of mature, fully-glycosylated (Band C) F508del-CFTR relative to the immature, core-glycosylated (Band B) form.

Rationale: This assay directly measures the compound's ability to rescue the protein from ER degradation and promote its trafficking through the Golgi, where complex glycosylation occurs. An increase in the Band C/Band B ratio is the hallmark of a successful corrector.[9]

Methodology:

-

Cell Culture: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation (e.g., CFBE41o- cells) on permeable supports until fully differentiated.

-

Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine total protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of total protein per lane on a 6% Tris-Glycine polyacrylamide gel.

-

Western Blotting:

-

Transfer proteins to a PVDF membrane.

-

Block with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an anti-β-actin antibody as a loading control.

-

-

Detection & Analysis: Detect bands using an enhanced chemiluminescence (ECL) substrate. Quantify the densitometry of Band B (~150 kDa) and Band C (~170 kDa). Calculate the C/(B+C) ratio for each treatment condition.

Protocol 2: Functional Assay via Ussing Chamber Electrophysiology

Objective: To measure the restoration of CFTR-dependent chloride transport across a polarized epithelial monolayer.

Rationale: While the maturation assay shows protein rescue, this functional assay confirms that the rescued protein is active at the cell membrane. It is the gold-standard for assessing CFTR modulator function.[8][9]

Methodology:

-

Cell Culture & Treatment: Culture F508del-homozygous HBE cells on permeable supports as described above. Treat with the compound for 24-48 hours to allow for correction.

-

Ussing Chamber Setup: Mount the permeable supports in an Ussing Chamber system, bathing the apical and basolateral sides in symmetrical Ringer's solution.

-

Measurement of Short-Circuit Current (Isc):

-

Maintain a voltage clamp at 0 mV and continuously measure the Isc.

-

Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).

-

Sequentially add a CFTR agonist (e.g., 10 µM Forskolin to raise cAMP) and a potentiator (e.g., 1 µM Ivacaftor) to the apical side to maximally activate CFTR.

-

Finally, add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm the measured current is CFTR-dependent.

-

-

Data Analysis: The primary endpoint is the magnitude of the forskolin/ivacaftor-stimulated, CFTRinh-172-inhibited Isc. Compare the change in Isc (ΔIsc) in compound-treated cells versus vehicle-treated cells.

Quantitative Data & Expected Outcomes

The following table summarizes the key parameters and expected outcomes from the validation experiments. The values are illustrative and serve as a guide for data interpretation.

| Parameter | Assay | Expected Outcome for an Active Corrector | Illustrative Value |

| Maturation Efficiency | Western Blot | Dose-dependent increase in the Band C / (B+C) ratio | EC₅₀ = 100 - 500 nM |

| Chloride Transport | Ussing Chamber | Dose-dependent increase in Forskolin-stimulated ΔIsc | EC₅₀ = 50 - 300 nM |

| Maximal Efficacy | Ussing Chamber | % rescue relative to wild-type CFTR function | 15-25% of WT CFTR |

Conclusion and Future Directions

The available evidence strongly suggests that this compound, the M1 metabolite of Tezacaftor, functions as a Type 1 CFTR corrector. Its proposed mechanism involves the direct binding and stabilization of the MSD1 domain of the CFTR protein, which allosterically corrects the folding defect caused by the F508del mutation, allowing the protein to traffic to the cell surface and function as an ion channel. The experimental protocols detailed herein provide a robust framework for definitively validating this hypothesis.

Future research should focus on high-resolution structural studies, such as cryo-electron microscopy, of the compound in complex with F508del-CFTR to precisely map the binding site and elucidate the exact conformational changes it induces. Furthermore, investigating its synergistic potential with novel corrector types and amplifiers will be critical for developing next-generation therapeutic combinations for Cystic Fibrosis.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Center for Biotechnology Information. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). MDPI. [Link]

-

Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. (2009). National Center for Biotechnology Information. [Link]

-

A uniquely efficacious type of CFTR corrector with complementary mode of action. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2022). MDPI. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

-

In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein. (2023). National Center for Biotechnology Information. [Link]

-

Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024). National Center for Biotechnology Information. [Link]

-

Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis. (2018). National Center for Biotechnology Information. [Link]

-

Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR. (2017). National Center for Biotechnology Information. [Link]

-

2-(6-nitro-1H-indazol-1-yl)acetic acid. (n.d.). PubChem. [Link]

-

Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. (2024). MDPI. [Link]

Sources

- 1. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 7. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]

From Bench to Clinic: A Technical Guide to the Discovery of Indazole Acetic Acid Derivatives

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of clinically successful drugs.[1] Among the various classes of indazole-containing compounds, indazole acetic acid derivatives have garnered significant attention, particularly in the realm of anti-inflammatory and analgesic therapies. This guide provides an in-depth technical overview of the discovery and development of these potent molecules, from fundamental synthesis strategies to their biological evaluation and mechanisms of action. We will explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Core Synthesis Strategies: Crafting the Indazole Acetic Acid Backbone

The synthesis of indazole acetic acid derivatives is a multi-step process that hinges on the initial construction of the indazole core, followed by the introduction of the acetic acid moiety. The choice of synthetic route is often dictated by the desired substitution pattern on the indazole ring and the availability of starting materials.

A. Establishing the Indazole Core: A Tale of Two Nitrogens

The formation of the N-N bond is a critical step in indazole synthesis. Several classical and modern methods are employed, each with its own set of advantages and limitations.

One common approach involves the cyclization of 2-nitroaryl precursors. A novel cascade N-N bond-forming reaction has been developed for the synthesis of various indazole acetic acid scaffolds.[2][3][4] This method involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions, allowing for the convenient synthesis of unsubstituted, hydroxy, and alkoxy derivatives.[2][3][4]

Another widely used strategy is the reaction of hydrazines with ortho-substituted benzaldehydes or ketones. For instance, treating salicylaldehyde with hydrazine hydrochloride under reflux in an acidic medium like acetic acid or hydrochloric acid can yield 1H-indazoles.[5] While effective, this method can be limited by the need for elevated temperatures and the potential for side reactions.[5]

More contemporary methods, such as microwave-assisted synthesis, have been shown to accelerate the reaction and improve yields for the synthesis of indazole acetic acids from substituted 3-amino-3-(2-nitrophenyl)propanoic acids and various alcohols.[6]

Experimental Protocol: Microwave-Assisted Synthesis of Indazole Acetic Acids [6]

-

Step 1: Reactant Preparation: In a microwave vial, combine the substituted 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 eq), the desired alcohol (as solvent or co-solvent), and a base such as sodium hydroxide.

-

Step 2: Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 170 °C) for a designated time.

-

Step 3: Work-up and Purification: After cooling, the reaction mixture is acidified and extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired indazole acetic acid derivative.

The choice of synthetic route is a critical decision in the drug discovery process, influencing not only the efficiency of the synthesis but also the accessibility of diverse chemical space for structure-activity relationship (SAR) studies.

B. Appending the Acetic Acid Moiety: The Final Touch

Once the indazole core is established, the acetic acid group is typically introduced via N-alkylation or O-alkylation, depending on the desired linkage. For example, in the synthesis of Bendazac, a prominent indazole acetic acid derivative, the acetic acid moiety is attached through an ether linkage at the 3-position of the indazole ring.[7] This is often achieved by reacting the 3-hydroxyindazole intermediate with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

Diagram: Synthetic Pathways to the Indazole Core

Caption: Key synthetic routes to the indazole core.

II. Biological Evaluation: Unveiling the Therapeutic Potential

The therapeutic efficacy of indazole acetic acid derivatives is primarily assessed through a series of in vitro and in vivo assays designed to measure their anti-inflammatory and analgesic properties.

A. In Vitro Assays: Probing the Molecular Mechanism

The primary mechanism of action for many anti-inflammatory indazole acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay [2][8]

-

Step 1: Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid, the natural substrate for COX, is also prepared.

-

Step 2: Compound Incubation: The test indazole acetic acid derivative is pre-incubated with the COX-2 enzyme at various concentrations.

-

Step 3: Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of arachidonic acid. After a set incubation period, the reaction is terminated.

-

Step 4: Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Step 5: IC50 Determination: The concentration of the test compound that inhibits 50% of COX-2 activity (IC50) is calculated from the dose-response curve.

Beyond COX inhibition, the anti-inflammatory effects of these compounds can also be attributed to their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as their free radical scavenging activity.[2][8]

B. In Vivo Models: Assessing Efficacy in a Biological System

The in vivo anti-inflammatory activity of indazole acetic acid derivatives is commonly evaluated using the carrageenan-induced paw edema model in rodents.[2][8] This model mimics the acute inflammatory response and allows for the assessment of a compound's ability to reduce swelling.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2]

-

Step 1: Animal Acclimatization and Grouping: Male Wistar rats are acclimatized to laboratory conditions and randomly divided into control and treatment groups.

-

Step 2: Compound Administration: The test indazole acetic acid derivative or a standard drug (e.g., diclofenac) is administered to the treatment groups, typically via oral or intraperitoneal injection. The control group receives the vehicle.

-

Step 3: Induction of Inflammation: After a specified time, a sub-plantar injection of carrageenan (a phlogistic agent) is administered to the right hind paw of each rat to induce localized edema.

-

Step 4: Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmograph.

-

Step 5: Calculation of Edema Inhibition: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.

Analgesic activity is often assessed using the acetic acid-induced writhing test in mice, which measures a compound's ability to reduce visceral pain.[9]

III. Mechanism of Action: The Molecular Dance of Inhibition

The anti-inflammatory effects of indazole acetic acid derivatives are primarily attributed to their inhibition of the COX enzymes, which are key players in the arachidonic acid cascade that leads to the production of prostaglandins.[10] Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings to pain.

Diagram: COX-2 Inhibition by Indazole Acetic Acid Derivatives

Caption: Inhibition of the COX-2 pathway.

By binding to the active site of the COX-2 enzyme, indazole acetic acid derivatives prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The specificity of these compounds for COX-2 over the constitutive COX-1 isoform is a key factor in their therapeutic profile, as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa.[10]

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The potency and selectivity of indazole acetic acid derivatives can be fine-tuned by modifying their chemical structure. SAR studies involve systematically altering different parts of the molecule and assessing the impact on biological activity. For example, substitutions on the indazole ring and modifications to the acetic acid side chain can significantly influence COX-2 inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Anti-inflammatory Activity of Selected Indazole Derivatives [2][11]

| Compound | COX-2 Inhibition (IC50, µM) | TNF-α Inhibition (%) at 250 µM | IL-1β Inhibition (%) at 250 µM |

| Indazole | 18.45 | 45.32 | 48.17 |

| 5-Aminoindazole | 12.32 | 52.18 | 55.43 |

| 6-Nitroindazole | 23.42 | 41.29 | 43.88 |

| Diclofenac (Standard) | 5.10 | - | - |

The data in Table 1 demonstrates how substitutions on the indazole ring can modulate anti-inflammatory activity. For instance, the introduction of an amino group at the 5-position enhances COX-2 inhibition compared to the parent indazole molecule.[2][11]

V. Case Study: Bendazac - A Clinically Utilized Indazole Acetic Acid

Bendazac, or (1-benzyl-1H-indazole-3-yloxy)acetic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of protein denaturation, which contributes to its anti-inflammatory effects.[10][12] Bendazac has also been used in the management of cataracts due to its ability to stabilize lens crystallins.[1][10]

The synthesis of Bendazac involves the reaction of phenylhydrazine with benzyl chloride to form α-benzylphenylhydrazine.[7] This intermediate is then cyclized with urea to yield 3-hydroxy-1-benzyl indazole, which subsequently undergoes carboxymethylation with monochloroacetic acid to produce Bendazac.[7]

Conclusion: The Future of Indazole Acetic Acid Derivatives

Indazole acetic acid derivatives continue to be a fertile ground for drug discovery. Their proven efficacy as anti-inflammatory and analgesic agents, coupled with their synthetic tractability, makes them an attractive scaffold for the development of new therapeutics. Future research in this area will likely focus on the development of highly selective COX-2 inhibitors with improved safety profiles, as well as the exploration of novel biological targets for this versatile class of molecules. The integration of computational chemistry and advanced screening technologies will undoubtedly accelerate the discovery of the next generation of indazole-based medicines.

References

-

Thirunavukkarasu, S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01–FC06. [Link]

-

(2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

-

(2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

-

Skillinghaug, B., et al. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. [Link]

-

Skillinghaug, B., et al. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal. [Link]

-

Mouloudi, F., et al. (2023). Bendazac Molecular: Origine, History, Uses, Interactions, and Theoretical Modelisation Study. Journal of Applied Science and Environmental Studies. [Link]

-

Hernández-Luis, F., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(19), 6537. [Link]

-

Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2589. [Link]

-

Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2119-2144. [Link]

-

Synapse. (2024). What is the mechanism of Bendazac? Patsnap Synapse. [Link]

-

Huisgen, R., & Bast, K. (1960). INDAZOLE. Organic Syntheses, 40, 55. [Link]

-

Skillinghaug, B., et al. (2023). Microwave assisted synthesis of indazole acetic acids 2 j–w from substituted 3-amino-3-(2-nitrophenyl)propanoic acids and various alcohols. ResearchGate. [Link]

-

PubChem. (n.d.). Bendazac. National Center for Biotechnology Information. [Link]

-

PharmaCompass. (n.d.). Bendazac. PharmaCompass. [Link]

- Google Patents. (n.d.). CN103641784A - Bendazac lysine synthesis process.

-

Sharma, P., & Kumar, A. (2014). QSAR STUDIES OF HEXAHYDRO INDAZOLE DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Lunkad, A. (2021). NSAIDs: SAR of Indole acetic acid. YouTube. [Link]

-

Medscape. (2023). Nonsteroidal Anti-Inflammatory Drug (NSAID) Classes. Medscape. [Link]

-

Farooqui, M., et al. (2015). Synthesis, Anti-bacterial, Analgesic and Anti-inflammatory Activities of Some New Biologically Important Indazole Derivatives. ResearchGate. [Link]

-

Al-Bogami, A. S., et al. (2022). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]

-

Durgin, J. M., & D'Amore, K. M. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

-

Marazzi, G., et al. (1983). Acetic acids bearing the 1-phenyl-1H-indazole nucleus with analgesic and antiinflammatory activity. Il Farmaco; edizione scientifica, 38(6), 373-384. [Link]

Sources

- 1. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103641784A - Bendazac lysine synthesis process - Google Patents [patents.google.com]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Bendazac? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Bendazac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Introduction: The Privileged Scaffold of 6-Chloro-1H-Indazole

An In-Depth Technical Guide to 6-Chloro-1H-Indazole Compounds: Synthesis, Activity, and Therapeutic Applications

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structure is not commonly found in nature, but its synthetic derivatives exhibit a vast array of pharmacological activities.[4][5] Among these, the 6-chloro-1H-indazole moiety (C₇H₅ClN₂) stands out as a critical building block in the development of novel therapeutic agents and other specialized chemicals.[6][7] Its unique electronic and structural properties allow for effective interaction with various biological systems, making it a cornerstone in the design of kinase inhibitors for oncology, antileishmanial agents, and anti-inflammatory drugs.[2][6][8][9] Beyond pharmaceuticals, this versatile compound is also explored in agrochemical research for creating innovative crop protection solutions like herbicides and fungicides.[6]

This guide provides a comprehensive overview of the 6-chloro-1H-indazole core, detailing its synthesis, chemical reactivity, and significant biological activities, with a focus on its proven applications in drug discovery and development.

Synthesis and Derivatization: Building the Core

The synthesis of the indazole ring is a well-established field, with numerous methods available for its construction. For 6-chloro-1H-indazole derivatives, modern synthetic strategies often focus on efficiency, regioselectivity, and the ability to introduce diverse functional groups.

Causality in Synthetic Choices: A Modern Approach

A prominent modern method for synthesizing substituted indazoles is the Silver(I)-mediated intramolecular oxidative C-H amination.[10] This approach is favored for several reasons:

-

Efficiency: It allows for the direct formation of the N-N bond and cyclization in a single, streamlined process.

-

C-H Activation: It leverages the power of C-H activation, a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.

-

Catalysis: The use of a silver catalyst (AgNTf₂) facilitates the intramolecular cyclization under relatively mild conditions. The copper co-catalyst, Cu(OAc)₂, acts as an oxidant to regenerate the active silver species, ensuring catalytic turnover.

The general workflow involves starting with an appropriately substituted arylhydrazone. The silver catalyst coordinates to the molecule, promoting the nucleophilic attack of one nitrogen atom onto an aromatic C-H bond, leading to the formation of the indazole ring.

Workflow for Silver-Catalyzed Indazole Synthesis

Caption: Silver(I)-mediated synthesis of 1H-indazoles.

Detailed Experimental Protocol: Synthesis of Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate

This protocol is adapted from a reported silver(I)-mediated synthesis.[10]

Materials:

-

Arylhydrazone starting material

-

Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)

-

Copper(II) acetate (Cu(OAc)₂)

-

1,2-dichloroethane (DCE)

-

Screw-capped vial with a Teflon-coated magnetic stir bar

Procedure:

-

Preparation: To a screw-capped vial, add the arylhydrazone (0.3 mmol, 1.0 equivalent), AgNTf₂ (0.6 mmol, 2.0 equivalents), and Cu(OAc)₂ (0.15 mmol, 0.5 equivalents).

-

Solvent Addition: Add 1.0 mL of 1,2-dichloroethane to the vial under atmospheric conditions.

-

Reaction: Place the vial in a preheated oil bath at 80 °C and stir the reaction mixture for 24 hours.

-

Workup: After 24 hours, cool the reaction mixture to room temperature.

-

Purification: Concentrate the mixture in vacuo to remove the solvent. Purify the resulting residue by silica gel column chromatography to yield the final product, methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate.[10]

Self-Validation: The success of the reaction is confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the structure and purity of the final compound.[10]

Biological Activities and Therapeutic Potential

The 6-chloro-1H-indazole scaffold is a cornerstone of many potent, biologically active molecules, particularly in oncology and infectious diseases.

Kinase Inhibition: A Primary Application in Oncology

The indazole core is highly effective at targeting the ATP-binding pocket of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][8] The nitrogen atoms of the indazole ring can form key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.[8] Derivatives of 6-chloro-1H-indazole have been developed as inhibitors against a range of kinases.

Key Kinase Targets:

-

Pim Kinases: These serine/threonine kinases are involved in signaling pathways fundamental to tumorigenesis. 3-(Pyrazin-2-yl)-1H-indazole derivatives have been developed as potent pan-Pim inhibitors.[11]

-

Fibroblast Growth Factor Receptor (FGFR): 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have shown potent inhibitory activity against FGFR, a key target in various cancers.[4][8]

-

Mitogen-Activated Protein Kinase 1 (MAPK1): Molecular docking studies reveal that indazole-sulfonamide hybrids, including those based on the 6-chloro-1H-indazole core, exhibit strong binding affinity to MAPK1, a central kinase in a pathway that controls cell proliferation and survival.[12][13]

-

PKMYT1 Kinase: Novel indazole compounds are being actively investigated as PKMYT1 kinase inhibitors to disrupt the G2/M cell cycle checkpoint, a promising therapeutic strategy for cancer.[14]

Signaling Pathway: MAPK Inhibition

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Chloro-1H-indazole-3-sulfonamide|CAS 2172106-21-5 [benchchem.com]

- 13. Buy 6-chloro-1H-indazole-3-sulfonamide [smolecule.com]

- 14. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

structural characterization of 2-(6-Chloro-1H-indazol-3-yl)acetic acid

An In-Depth Technical Guide to the Structural Characterization of 2-(6-Chloro-1H-indazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Structural Elucidation

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold for numerous therapeutic agents. The compound this compound (CAS 35715-85-6) represents a key heterocyclic building block.[1][2] Its utility in drug discovery hinges on a precise and unambiguous understanding of its three-dimensional structure, connectivity, and solid-state properties. For any downstream application, from lead optimization to formulation, a comprehensive structural characterization is not merely a formality but a fundamental requirement for ensuring reproducibility, safety, and efficacy.

This guide provides a holistic framework for the . We will move beyond a simple recitation of techniques, instead focusing on the strategic application of analytical methods, the rationale behind experimental choices, and the interpretation of data within the context of regulatory and scientific rigor.

Molecular Overview and Synthetic Context

The target molecule, with a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol , features a bicyclic indazole system substituted with a chlorine atom and an acetic acid moiety.[1] The presence of the indazole N-H proton and the carboxylic acid proton introduces the potential for tautomerism and complex hydrogen-bonding networks, making its characterization particularly important.

While numerous synthetic routes to indazole acetic acids exist, a common approach involves the N-alkylation of a pre-formed indazole ring with a haloacetate ester, followed by hydrolysis to yield the final carboxylic acid.[3][4] This process can lead to mixtures of N-1 and N-2 isomers, necessitating robust analytical methods to confirm the regiospecificity of the synthesis and the purity of the final compound.[3]

A Multi-Technique Approach to Structural Verification

A definitive structural assignment cannot rely on a single analytical technique. Instead, a confluence of spectroscopic and crystallographic data is required. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Comprehensive workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR is the most powerful technique for determining the connectivity of a molecule in solution. Both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC used to resolve any ambiguities.

Expertise & Rationale: For this compound, ¹H NMR is critical for confirming the substitution pattern on the aromatic ring and verifying the presence of the methylene and carboxylic acid protons. ¹³C NMR provides a count of unique carbon atoms and confirms the presence of key functional groups (C=O, aromatic carbons). The chemical shifts are highly sensitive to the electronic environment, allowing for definitive assignment.

Predicted Spectral Data

While specific experimental data is not available in the cited literature, a predicted spectrum can be inferred based on known chemical shift principles and data from similar indazole structures.[5][6]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment & Multiplicity |

| ~13.0 - 11.0 | -COOH (singlet, broad) |

| ~11.0 - 10.0 | Indazole N-H (singlet, broad) |

| ~7.8 - 7.2 | 3 Aromatic Protons (doublets, doublet of doublets) |

| ~4.0 | Methylene Protons (-CH₂-) (singlet) |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of exchangeable protons (N-H and O-H).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (if needed): If assignments are ambiguous, acquire a ¹H-¹H COSY spectrum to identify proton-proton couplings and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can confirm the molecular formula to within a few parts per million.

Expertise & Rationale: For a compound containing chlorine, the isotopic pattern is a key diagnostic feature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as two signals (M and M+2) with a ~3:1 intensity ratio, providing strong evidence for the presence of a single chlorine atom.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected. In negative mode, the deprotonated molecule [M-H]⁻ is expected, which is often highly efficient for carboxylic acids.

-

Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₉H₇ClN₂O₂). Verify the characteristic 3:1 isotopic pattern for the M and M+2 peaks.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.

Expertise & Rationale: The IR spectrum of this compound should display characteristic absorption bands for the carboxylic acid O-H and C=O groups, the indazole N-H group, aromatic C-H bonds, and the C-Cl bond. The absence of unexpected peaks provides evidence of purity. The broadness of the O-H stretch is a classic indicator of the hydrogen-bonded state of the carboxylic acid in the solid phase.[7]

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |

| ~3200 (broad) | N-H stretch | Indazole |

| ~3100 - 3000 | Aromatic C-H stretch | Benzene Ring |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~800 - 600 | C-Cl stretch | Aryl Halide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to expected values for the functional groups present.

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice (crystal packing).

Expertise & Rationale: This technique is the gold standard for structural elucidation. For this compound, it would definitively confirm the N-1 vs. N-2 position of the acetic acid side chain, the conformation of the side chain relative to the ring, and, crucially, the intermolecular interactions, such as hydrogen bonding, that govern the solid-state structure. For instance, related structures like indazol-2-yl-acetic acid have been shown to form supramolecular architectures through O-H···N intermolecular hydrogen bonds.[3]

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. Common methods include:

-

Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Vapor diffusion, where a solution of the compound is exposed to the vapor of an anti-solvent.

-

Cooling of a saturated solution.

-

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and refined to produce the final atomic model.

-

Data Interpretation: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions like hydrogen bonds and π-stacking.

Polymorphism: A Critical Consideration for Development

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[9][10] Different polymorphs can have significantly different physicochemical properties, including solubility, melting point, and stability, which can have profound implications for drug development.

Expertise & Rationale: It is essential to investigate whether this compound exhibits polymorphism. A failure to identify and control the polymorphic form can lead to issues with bioavailability and product consistency. A polymorph screen is a standard part of preclinical development.

Protocol: Polymorph Screening

-

Crystallization Studies: Attempt to crystallize the compound from a wide variety of solvents with different polarities and under various conditions (e.g., different temperatures, evaporation rates).[11][12]

-

Analytical Techniques: Analyze the solids obtained from each crystallization experiment using techniques sensitive to the solid form:

-

Powder X-ray Diffraction (PXRD): Each crystalline form will produce a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): Different polymorphs will typically have different melting points and may exhibit solid-solid phase transitions.

-

Thermogravimetric Analysis (TGA): Used to identify solvates or hydrates.

-

Spectroscopy (Solid-State NMR, IR): Can also be used to distinguish between polymorphs.

-

Conclusion

The is a systematic process that integrates multiple analytical techniques. While NMR, MS, and IR spectroscopy provide the primary evidence for the covalent structure and functional groups, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of its three-dimensional architecture and intermolecular interactions. Furthermore, a thorough investigation of its solid-state properties, particularly polymorphism, is critical for any application in drug development. This rigorous, multi-faceted approach ensures a complete and reliable understanding of the molecule, forming a solid foundation for future research and development.

References

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- University of Groningen. "Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives." University of Groningen Research Portal. Published November 2006. .

- PubChem. 2-(6-nitro-1H-indazol-1-yl)acetic acid. Accessed January 2, 2026. .

- International Union of Crystallography. "Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide." Acta Crystallographica Section E. Accessed January 2, 2026. .

- National Institutes of Health. "Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses." Acta Crystallographica Section E. Published February 25, 2020. .

- National Institute of Standards and Technology. "Acetic acid." NIST Chemistry WebBook. Accessed January 2, 2026. .

- DiVA Portal. "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions." DiVA. Accessed January 2, 2026. .

- ResearchGate. X-ray Diffraction, Quantum-Chemical and Spectroscopic studies of chloro-acetic acid N′-(2-hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-hydrazide. Accessed January 2, 2026. .

- PubMed. "Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-di-hydro-pyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses." Acta Crystallographica Section E. Published February 25, 2020. .

- MDPI. "Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-diacetoxy-acetophenone." MDPI. Accessed January 2, 2026. .

- ChemicalBook. 6-Chloro-1-methyl-1H-indazole(1210781-03-5) 1H NMR. Accessed January 2, 2026. .

- ChemicalBook. (6-CHLORO-1H-INDAZOL-3-YL)-ACETIC ACID. Accessed January 2, 2026. .

- Guidechem. (6-CHLORO-1H-INDAZOL-3-YL)-ACETIC ACID 35715-85-6 wiki. Accessed January 2, 2026. .

- ResearchGate. SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Published November 2017. .

- MDPI. "Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide." MDPI. Accessed January 2, 2026. .

Sources

- 1. (6-CHLORO-1H-INDAZOL-3-YL)-ACETIC ACID CAS#: 35715-85-6 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. research.rug.nl [research.rug.nl]

- 4. diva-portal.org [diva-portal.org]

- 5. rsc.org [rsc.org]

- 6. 6-Chloro-1-methyl-1H-indazole(1210781-03-5) 1H NMR spectrum [chemicalbook.com]

- 7. Acetic acid [webbook.nist.gov]

- 8. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-di-hydro-pyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

biological significance of indazole scaffolds

An In-depth Technical Guide to the Biological Significance of Indazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its unique combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding and other non-covalent interactions has made it a cornerstone in modern drug discovery.[1] This guide provides a comprehensive technical overview of the biological significance of the indazole core, moving from its fundamental physicochemical properties to its mechanistic roles in modulating key biological targets. We will delve into its extensive applications across major therapeutic areas, with a particular focus on oncology, neurodegenerative disorders, and inflammatory diseases.[3][4] The narrative synthesizes field-proven insights, explains the causality behind experimental choices in drug design, and provides detailed methodologies for relevant assays and synthetic transformations. Complete with visualizations of critical signaling pathways and workflows, this document serves as an authoritative resource for professionals engaged in the discovery and development of novel therapeutics.

The Indazole Nucleus: A Privileged Scaffold

Indazole, or benzpyrazole, is an aromatic heterocyclic compound formed by the fusion of a benzene ring and a pyrazole ring.[5][6] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form in biological contexts.[5][6] Its stability is derived from its aromatic system, which contains 10 π-electrons, adhering to Hückel's rule.[5]

The designation of indazole as a "privileged scaffold" stems from several key attributes:

-

Bioisosterism: Indazole is an effective bioisostere of endogenous structures like indole and purines, as well as functional groups like phenol.[5] This allows it to mimic the interactions of natural ligands with their biological targets. Like indole, it possesses an NH group as a hydrogen bond donor, but uniquely features an additional nitrogen atom that acts as a hydrogen bond acceptor, often leading to enhanced target affinity.

-

Synthetic Tractability: A multitude of robust synthetic methods have been developed for the construction and derivatization of the indazole core, allowing for extensive Structure-Activity Relationship (SAR) studies and the fine-tuning of pharmacological properties.[6][7]

-

Metabolic Stability: Compared to bioisosteres like phenol, the indazole ring is generally less susceptible to Phase I and II metabolism, which can improve the pharmacokinetic profile of drug candidates.

-

3D-Space Occupancy: The rigid bicyclic structure provides a well-defined vector for substituents, enabling precise positioning within a target's binding site to maximize potency and selectivity.

The Mechanistic Basis of Indazole's Biological Activity

The versatility of the indazole scaffold lies in its ability to interact with a wide range of biological targets, most notably protein kinases.[8] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[1]

The Quintessential "Hinge-Binder" in Kinase Inhibition

The indazole nucleus is a highly effective surrogate for the adenine ring of ATP, allowing it to compete for the ATP-binding site on protein kinases.[1] Its key mechanistic feature is its ability to form one or more hydrogen bonds with the "hinge region" of the kinase, a critical interaction that anchors the inhibitor in the active site. The NH group of the pyrazole ring acts as a hydrogen bond donor, while the adjacent nitrogen atom serves as an acceptor, a pattern that perfectly complements the amide backbone of the hinge residues.

As illustrated above, substitutions on the indazole core are strategically chosen to exploit other pockets within the ATP binding site. For instance, a hydrophobic group (R1) can occupy a nearby hydrophobic pocket to enhance potency and selectivity, while another substituent (R2) can extend into the solvent-exposed region to improve pharmacokinetic properties like solubility.[1]

Therapeutic Applications of Indazole-Based Agents

The indazole scaffold is present in numerous marketed drugs and clinical candidates, demonstrating its broad therapeutic utility.[3][9]

Oncology

The most significant impact of indazole-based drugs has been in cancer therapy, primarily through the inhibition of protein kinases that drive tumor growth, proliferation, and angiogenesis.[10][11]

Mechanism of Action: Many indazole-containing anticancer agents are multi-kinase inhibitors, targeting key receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][12] Inhibition of these pathways blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, thereby halting angiogenesis and tumor cell proliferation.[13]

Marketed Indazole-Based Anticancer Drugs

| Drug Name | Primary Targets | FDA-Approved Indications |

| Pazopanib | VEGFRs, PDGFRs, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma[5][10] |

| Axitinib | VEGFRs | Advanced Renal Cell Carcinoma[8][10] |

| Entrectinib | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK gene fusion-positive solid tumors[14] |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[6][8] |

Neurodegenerative Disorders

Indazole derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16]

Mechanism of Action: The primary strategy involves the inhibition of kinases implicated in disease pathology, such as Glycogen Synthase Kinase 3 (GSK-3), which is involved in the hyperphosphorylation of tau protein, a key event in Alzheimer's disease.[15][17] Other targets include Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's and Monoamine Oxidase (MAO) enzymes.[15][18] By inhibiting these enzymes, indazole compounds aim to reduce neuronal damage and alleviate symptoms.[15]

Inflammatory Diseases

The anti-inflammatory properties of indazoles have been recognized for decades, leading to the development of clinically used agents.[19][20]

Mechanism of Action: The anti-inflammatory effects are often mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of prostaglandins.[19][20] Additionally, some indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[19][20][21]

A well-known example is Benzydamine , a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties used to treat inflammatory conditions of the mouth and throat.[22]

Other Therapeutic Areas

The broad biological activity of the indazole scaffold extends to numerous other areas, including:

-

Antibacterial/Antifungal: Derivatives have shown activity against various bacterial and fungal strains.[5][23][24]

-

Anti-HIV: Certain indazoles have demonstrated anti-HIV properties.[6][25]

-

Cardiovascular: Some compounds exhibit anti-arrhythmic, anti-aggregatory, and vasorelaxant activities.[6][26]

Methodologies: Synthesis and In Vitro Evaluation

The successful development of indazole-based drugs relies on efficient synthetic chemistry and robust biological assays.

General Synthetic Strategy: Suzuki Coupling for Derivatization

A common strategy in medicinal chemistry is to use a pre-formed, functionalized indazole core and introduce diversity through cross-coupling reactions. The Suzuki coupling is a powerful and versatile method for this purpose.

Experimental Protocol: Suzuki Coupling of 6-Bromo-1H-indazole

This protocol describes a representative method to couple an aryl boronic acid to the 6-position of the indazole scaffold, a common step in the synthesis of kinase inhibitors.[13]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-bromo-1H-indazole (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1H-indazole.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Assay: Kinase Inhibition (ADP-Glo™ Assay)

To determine the potency of a synthesized indazole derivative against a target kinase, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent-based method.[27]

Protocol Steps:

-

Kinase Reaction: In a 384-well plate, combine the target kinase enzyme, the indazole compound (at various concentrations), the kinase's specific substrate peptide, and ATP in a reaction buffer. Incubate at room temperature for a defined period (e.g., 60 minutes). This step allows the kinase to phosphorylate its substrate, converting ATP to ADP.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and a substrate. This reagent converts the ADP generated in step 1 into a luminescent signal. Incubate for 30-60 minutes.

-

Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Future Perspectives and Conclusion

The indazole scaffold continues to be a highly productive core in drug discovery.[3] Its journey from a simple heterocyclic compound to the backbone of multiple FDA-approved drugs is a testament to its versatility and favorable drug-like properties.[5][9] Future research will likely focus on several key areas:

-

Novel Targets: Expanding the application of indazoles to new biological targets beyond kinases.

-

Targeted Covalent Inhibitors: Designing indazole derivatives that can form covalent bonds with their targets for increased potency and duration of action.

-

PROTACs: Using the indazole scaffold as a warhead to recruit a target protein to an E3 ligase for targeted protein degradation.

References

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). National Institutes of Health.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). National Institutes of Health.